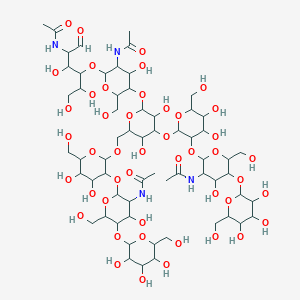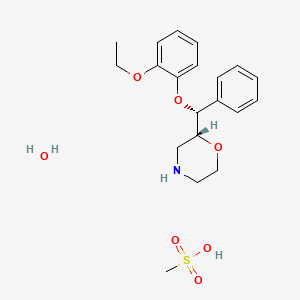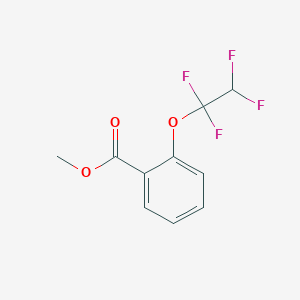![molecular formula C20H48O8Zr B12062673 Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- is a zirconium-based compound with significant applications in various fields, particularly in catalysis and materials science. This compound is known for its stability and unique chemical properties, making it a valuable component in industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- typically involves the reaction of zirconium tetrachloride with 1-methoxy-2-methyl-2-propanol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZrCl4+4CH3OC(CH3)2OH→Zr[OCH(CH3)2OCH3]4+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and pressure to optimize the production efficiency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the exchange of ligands.
Major Products
Oxidation: Zirconium oxide (ZrO₂) is a major product formed from the oxidation of this compound.
Substitution: The products of substitution reactions depend on the nature of the substituting ligands.
Scientific Research Applications
Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: It is employed in the synthesis of advanced materials, such as high-dielectric constant materials for electronic devices.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Mechanism of Action
The mechanism by which zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The compound’s zirconium center acts as a Lewis acid, activating substrates and promoting reaction pathways that would otherwise be less favorable.
Comparison with Similar Compounds
Similar Compounds
- Zirconium, bis(3-mercaptopropanoato-kappaO)bis2-(2-propenyloxy-kappaO)methyl-2-(2-propenyloxy)methyl-1-butanolato-kappaO-
- Zirconium, 2,2-bis(2-propenyloxy-kappaO)methyl-1-butanolato-kappaOtris(2-methyl-2-propenoato-kappaO)-
Uniqueness
Compared to similar compounds, zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Its stability and ability to act as a versatile catalyst make it particularly valuable in various industrial and research applications.
Properties
Molecular Formula |
C20H48O8Zr |
|---|---|
Molecular Weight |
507.8 g/mol |
IUPAC Name |
1-methoxy-2-methylpropan-2-ol;zirconium |
InChI |
InChI=1S/4C5H12O2.Zr/c4*1-5(2,6)4-7-3;/h4*6H,4H2,1-3H3; |
InChI Key |
QNERMWHYFMVQOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)



![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)



![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)

